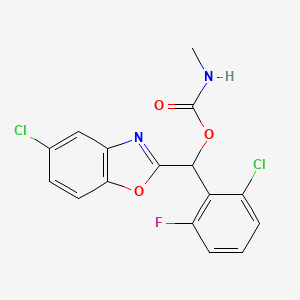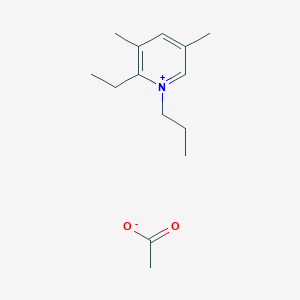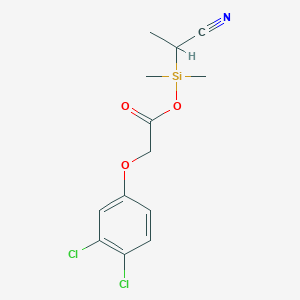
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a complex organic compound that features a combination of acetic acid, dichlorophenoxy, cyanoethyl, and dimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid. The next step involves the introduction of the cyanoethyl group, which can be done through a nucleophilic substitution reaction using a suitable cyanoethylating agent. Finally, the dimethylsilyl ester is formed by reacting the intermediate with a dimethylsilylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with molecular targets, which could include enzymes, receptors, or other biomolecules. The specific pathways and effects depend on the context of its use, such as in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)trimethylsilyl Ester
- Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)ethylsilyl Ester
Uniqueness
The uniqueness of Acetic Acid, (3,4-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that similar compounds may not fulfill.
特性
CAS番号 |
106865-07-0 |
|---|---|
分子式 |
C13H15Cl2NO3Si |
分子量 |
332.25 g/mol |
IUPAC名 |
[1-cyanoethyl(dimethyl)silyl] 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-10-4-5-11(14)12(15)6-10/h4-6,9H,8H2,1-3H3 |
InChIキー |
UKNRTLBBFVDPAI-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
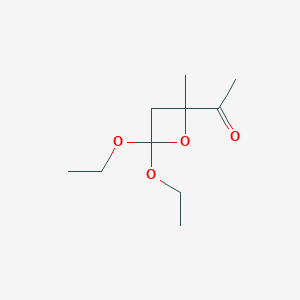
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)
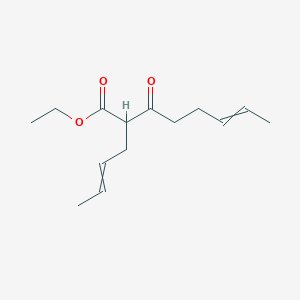
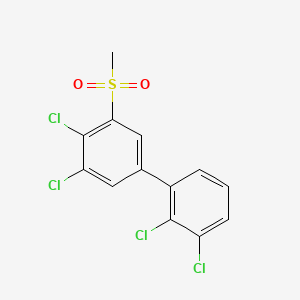

![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
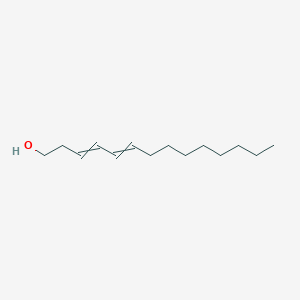
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
